molecular formula C18H26ClNO4 B3920600 ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate

ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate

Cat. No. B3920600
M. Wt: 355.9 g/mol
InChI Key: MJHSXWOXAAZWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidinecarboxylate derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate is not fully understood. However, several studies have suggested that this compound may exert its pharmacological effects through various mechanisms, including the inhibition of inflammatory mediators, the modulation of oxidative stress, and the activation of signaling pathways involved in cell survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, this compound has been reported to protect against oxidative stress-induced damage by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate in lab experiments is its potential pharmacological activities. This compound has been shown to exhibit various pharmacological effects, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.

Future Directions

There are several future directions for the research on Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate. Firstly, more studies are needed to elucidate the mechanism of action of this compound. Secondly, further research is needed to determine the safety profile of this compound in animal models and human subjects. Additionally, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. Finally, the synthesis of this compound can be optimized for higher yields and lower costs, which would facilitate its use in further research.

Scientific Research Applications

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate has been studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and analgesic effects. Furthermore, this compound has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

ethyl 1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO4/c1-3-24-17(22)18(8-11-23-2)6-9-20(10-7-18)13-14-4-5-16(21)15(19)12-14/h4-5,12,21H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHSXWOXAAZWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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